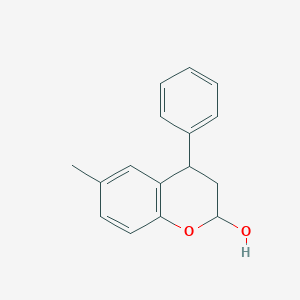

6-Methyl-4-phenyl-2-chromanol

描述

Contextualizing 6-Methyl-4-phenyl-2-chromanol within Chromanol Chemistry and Biological Systems

The chromanol framework, a benzopyran ring system, is a recurring motif in a multitude of biologically active compounds. ontosight.aiontosight.ai This structural class is recognized for its diverse pharmacological potential, with various derivatives exhibiting antioxidant, anti-inflammatory, and even anticancer properties. cymitquimica.comnih.gov The specific substitutions on the chromanol ring system, such as the methyl and phenyl groups in this compound, play a crucial role in modulating its chemical properties and biological interactions. cymitquimica.com

Role as a Structural Motif in Biologically Active Compounds

The chromanol structure is a key component of many natural and synthetic compounds with significant biological effects. nih.gov For instance, the chromanol ring is the core of tocopherols (B72186) (Vitamin E), which are well-known for their antioxidant activity. nih.gov The presence of a hydroxyl group on the chroman ring is critical for this antioxidant function, as it can donate a hydrogen atom to neutralize free radicals. ontosight.ai

Derivatives of chromanol have been synthesized and investigated for a range of therapeutic applications. Research has shown that modifications to the chromanol scaffold can lead to compounds with enhanced or novel biological activities. researchgate.netacs.org These activities are often linked to the ability of the chromanol structure to interact with biological targets such as enzymes and receptors. nih.gov

Significance as a Metabolite or Impurity in Pharmaceutical Contexts

In the pharmaceutical industry, this compound is primarily recognized as an impurity related to the drug Tolterodine (B1663597). nih.govpharmaffiliates.comusp.orgimpurity.comsigmaaldrich.com Tolterodine is an antimuscarinic agent used to treat overactive bladder. pharmaffiliates.com The presence of impurities in pharmaceutical preparations is a critical quality attribute that must be carefully monitored and controlled. Therefore, the study and characterization of compounds like this compound are essential for ensuring the safety and efficacy of the final drug product.

The United States Pharmacopeia (USP) provides analytical materials for this compound, designated as a Pharmaceutical Analytical Impurity (PAI), to aid in the quality control of Tolterodine. usp.org Its identification and monitoring are crucial steps in the drug manufacturing process.

Historical Perspective on Chromanol Derivative Research

Research into chromanol derivatives has a rich history, largely spurred by the discovery and investigation of Vitamin E. The fundamental chromanol structure of tocopherols has inspired decades of research into the synthesis and biological evaluation of related compounds. nih.gov Early studies focused on understanding the antioxidant properties of these molecules and their role in protecting biological systems from oxidative damage. acs.orgnih.gov

Over time, the scope of chromanol research expanded to explore other potential therapeutic applications beyond antioxidant activity. Scientists began to synthesize and test a wide array of chromanol derivatives with different substitution patterns to investigate their effects on various biological pathways, including those involved in inflammation and cancer. nih.govnih.gov This has led to the discovery of synthetic chromanols with potent and selective biological activities. acs.org

Current Research Significance of this compound and Related Analogues

The current research interest in this compound is predominantly linked to its role as a pharmaceutical impurity. cymitquimica.compharmaffiliates.comusp.orgimpurity.comsigmaaldrich.com However, the broader class of chromanol and chromanone derivatives continues to be an active area of investigation in medicinal chemistry. nih.govacs.org

Researchers are exploring the potential of novel chromanol analogues for various therapeutic indications. For example, some synthetic chromanol derivatives have shown promising activity against protozoal diseases like Leishmaniasis. acs.org Others are being investigated for their anti-inflammatory and anti-carcinogenic properties, with studies focusing on their interaction with molecular targets like 5-lipoxygenase and nuclear receptors. nih.gov The chromanone scaffold, closely related to chromanol, is also considered a versatile platform for the design of new drug candidates. nih.gov

The development of new synthetic methodologies for creating diverse libraries of chromanol derivatives is also a key focus of current research, aiming to facilitate the discovery of new bioactive molecules. acs.org

Interactive Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol nih.gov |

| CAS Number | 209747-04-6 nih.govusp.org |

| Molecular Formula | C₁₆H₁₆O₂ nih.gov |

| Molecular Weight | 240.30 g/mol nih.gov |

| InChIKey | JGRSOLBFAHJDTL-UHFFFAOYSA-N nih.gov |

| Synonyms | TOLTERODINE IMPURITY 13, 6-Methyl-4-phenylchroman-2-ol nih.gov |

Table 2: Research Context of Chromanol Derivatives

| Research Area | Key Findings |

| Antioxidant Activity | Chromanol-type compounds act as antioxidants by reducing oxygen-centered radicals. acs.orgnih.gov |

| Anti-inflammatory and Anti-carcinogenic Activity | Chromanol and chromenol derivatives interfere with molecular targets and pathways involved in inflammation and carcinogenesis. nih.gov |

| Antiprotozoal Activity | Certain synthetic chromanols exhibit antileishmanial activities. acs.org |

| Pharmaceutical Analysis | This compound is a known impurity of the drug Tolterodine. pharmaffiliates.comusp.orgimpurity.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRSOLBFAHJDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459483 | |

| Record name | 6-Methyl-4-phenyl-2-chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209747-04-6 | |

| Record name | 6-Methyl-4-phenylchroman-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209747046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-4-phenyl-2-chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYL-4-PHENYLCHROMAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8U68SF3V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 6 Methyl 4 Phenyl 2 Chromanol

Strategies for the De Novo Synthesis of 6-Methyl-4-phenyl-2-chromanol

The construction of the this compound framework can be accomplished through several synthetic routes, each offering distinct advantages. Key strategies include condensation reactions, catalytic cyclizations, and radical additions.

Condensation reactions represent a classical approach, typically involving the reaction of a phenolic compound with an appropriate aldehyde or ketone under acidic or basic conditions to form the chroman ring system. Another powerful method is catalytic cyclization, which has become prominent for chromanol synthesis. These reactions often employ transition-metal catalysts to achieve efficient and selective ring closure. For instance, a copper(I)-catalyzed cascade reaction can produce functionalized chromanols through a 6-exo-dig cyclization pathway.

Radical addition reactions have also been utilized to build the benzopyran core. One such method involves the photoexcitation of benzopyrylium cation intermediates under Brønsted acid catalysis, which facilitates the functionalization of benzylic C(sp³)–H bonds. This process uses light irradiation to generate electrophilic benzopyrylium cations that serve as both reaction intermediates and photo-redox catalysts.

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Condensation Reactions | Reaction of a phenol (B47542) with an aldehyde or ketone under acidic or basic catalysis to form the heterocyclic ring. | Classical, straightforward approach. |

| Catalytic Cyclization | Transition-metal or organocatalytic systems mediate the cyclization to form the chroman core. A Cu(I)-catalyzed cascade is one example. | High efficiency and potential for functional group tolerance. |

| Radical Addition | Photo-redox catalyzed generation of benzopyrylium cations that undergo radical addition to form the chromanol structure. | Utilizes light irradiation and Brønsted acid catalysis. |

Stereoselective Synthesis Approaches for Chiral this compound Analogues

The development of stereoselective methods is crucial for accessing enantiomerically pure forms of this compound and its analogues, which is often a prerequisite for pharmacological studies. Research has focused on both transition-metal catalysis and organocatalysis to control the stereochemistry.

A highly effective method for producing chiral chromanols involves a researchgate.netchem-station.com O-to-C rearrangement of racemic vinyl alkyl ethers catalyzed by a chiral N,N′-dioxide/Fe(OTf)₂ complex. nih.gov This process can achieve excellent yields and enantioselectivities (up to 99% ee). nih.gov The proposed mechanism involves the coordination of the vinyl ether to the Fe(II) center, followed by a 1,4-conjugate addition/cyclization cascade that forms the new stereocenter with high fidelity. nih.gov The bulky chiral ligand shields one face of an o-quinone methide intermediate, directing the attack of an enolate anion to the opposite face to generate the desired (R)-intermediate. nih.gov

Asymmetric hydrogenation is another powerful technique. Chiral ruthenium-based catalysts, such as RuPHOX–Ru, have been successfully used for the asymmetric hydrogenation of the corresponding chromones to yield chromanols with exceptional stereocontrol, achieving over 99.9% enantiomeric excess and diastereomeric ratios greater than 20:1.

| Catalyst System | Reaction Type | Substrate | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Fe(II)–N,N′-dioxide complex | researchgate.netchem-station.com O-to-C Rearrangement | Racemic vinyl ethers | >95% | nih.gov |

| RuPHOX–Ru | Asymmetric Hydrogenation | Chromones | >99.9% |

Preparation of Deuterated this compound Derivatives for Mechanistic Studies

Hydrogen-deuterium (H-D) exchange reactions catalyzed by transition metals are a common and effective strategy. nih.gov For a molecule like this compound, several positions could be targeted for deuteration. Palladium on carbon (Pd/C) is a versatile catalyst for H-D exchange, often using deuterium (B1214612) oxide (D₂O) as the deuterium source. nih.govnih.gov This method can be particularly effective for labeling benzylic positions. nih.gov For instance, a system employing Pd/C with aluminum and D₂O can generate D₂ gas in situ, facilitating the exchange. nih.govnih.gov Ruthenium catalysts have also been shown to be effective for the selective H-D exchange on amines and amino acids in D₂O at elevated temperatures. nih.gov

Such labeling studies are crucial for understanding reaction mechanisms, studying drug metabolism, and enhancing the metabolic stability of bioactive molecules. chem-station.comnih.govclearsynth.com The replacement of hydrogen with deuterium minimally alters the compound's chemical properties but can have a significant impact on the rate of reactions involving the cleavage of that C-H/C-D bond. chem-station.com

Chemical Modifications and Analog Synthesis of the this compound Scaffold

The this compound scaffold can be chemically modified at several positions to generate a library of analogues for further study. These modifications can be broadly categorized into those affecting the aromatic rings and those altering the heterocyclic ring.

The electronic properties of the two aromatic rings—the phenyl group at the 4-position and the fused benzene (B151609) ring of the chroman core—can be modulated by introducing various substituents. The nature of these substituents significantly influences the reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution. nih.gov

Substituents are generally classified as either activating or deactivating. chem-station.com

Activating Groups: These are electron-donating groups (e.g., -OH, -OCH₃, -CH₃) that increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. nih.govnih.gov For example, a hydroxyl group can increase the rate of nitration by a factor of 1,000 compared to unsubstituted benzene. nih.gov

Deactivating Groups: These are electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) that decrease the ring's electron density, making it less reactive. chem-station.comnih.gov A nitro group, for instance, can make the ring millions of times less reactive than benzene. nih.gov

These effects are mediated through a combination of inductive effects (electron withdrawal or donation through sigma bonds) and resonance effects (electron withdrawal or donation through the π system). nih.govnih.gov Modifying the phenyl ring or the benzopyran portion of this compound with different substituents would therefore alter its electronic properties and could impact its biological activity or chemical reactivity in subsequent synthetic steps.

The heterocyclic chromanol ring offers several sites for chemical modification. The hemiacetal hydroxyl group at the C2 position is a key functional handle for derivatization. It can undergo:

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, yielding a chroman-4-one.

Alkylation: Reaction with alkylating agents can form ether derivatives.

Esterification: Acylation with carboxylic acids or their derivatives produces esters, which can alter properties like solubility.

The chroman ring itself can also be modified. For example, the hydroxyl group at C2 can be removed through dehydroxylation, using reagents like triethylsilane in the presence of a Lewis acid, to yield the corresponding 6-methyl-4-phenylchroman. Alternatively, dehydration can lead to the formation of a 2H-chromene, introducing a double bond into the heterocyclic ring. Dehydrogenation of related chroman-4-ones using reagents like diacetoxyiodobenzene (B1259982) is a known method to synthesize flavones (2-phenyl-chromen-4-ones), indicating that oxidation of the chroman ring is a viable modification strategy.

Elucidation of Biological Activities and Underlying Molecular Mechanisms of 6 Methyl 4 Phenyl 2 Chromanol and Its Derivatives

Investigations into Antioxidant and Radical Scavenging Mechanisms

The primary biological activity attributed to 6-Methyl-4-phenyl-2-chromanol is its potent antioxidant capacity. smolecule.com It functions as a radical scavenger, a critical role in mitigating the damaging effects of oxidative stress within biological systems. smolecule.com The antioxidant mechanism of chromanols is centered on the phenolic hydroxyl group on the chromanol ring. mdpi.com

Role in Oxidative Stress Mitigation

This compound and similar compounds play a crucial role in protecting cellular components from oxidative damage by inhibiting processes like lipid peroxidation. smolecule.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous pathologies. nih.gov

Chromanols can mitigate oxidative stress through various mechanisms. One key pathway is the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. nih.govmdpi.com Under conditions of oxidative stress, the transcription factor Nrf2 typically translocates to the nucleus, upregulating the expression of antioxidant genes. nih.govmdpi.com Studies on related chromanols, such as 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) (PMC), have shown they can protect cells by preventing the upregulation of stress-responsive genes like heme oxygenase-1 (HMOX1), thereby modulating the cellular antioxidant response. mdpi.com By scavenging free radicals, these compounds help restore cellular redox homeostasis and prevent damage to lipids, proteins, and DNA. nih.gov

Reaction Kinetics with Oxygen-Centered Radicals

The radical scavenging action of phenolic compounds like chromanols primarily occurs through a Hydrogen Atom Transfer (HAT) mechanism. mdpi.com In this process, the phenolic hydroxyl group donates a hydrogen atom to a reactive oxygen-centered radical (ROO•), neutralizing the radical and terminating the oxidative chain reaction. mdpi.com This action forms a stable, less reactive chromanoxyl radical, which is stabilized by resonance across the aromatic ring system. mdpi.com

While specific kinetic rate constants for the reaction of this compound with various oxygen-centered radicals are not extensively detailed in the literature, the general principles of phenolic antioxidants apply. The efficiency and rate of this reaction are influenced by the bond dissociation energy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation and faster radical scavenging. mdpi.com The kinetics of such reactions are crucial for understanding the compound's effectiveness as an antioxidant in a competitive biological environment. acs.orgrsc.orgnsf.gov

Table 1: Summary of Antioxidant Mechanisms

| Mechanism | Description | Key Molecular Components |

|---|---|---|

| Radical Scavenging | Direct neutralization of free radicals, particularly oxygen-centered radicals, to halt oxidative chain reactions. | Phenolic Hydroxyl (-OH) group on the chromanol ring. |

| Hydrogen Atom Transfer (HAT) | The primary chemical reaction for scavenging, where a hydrogen atom is donated to a radical. | Phenolic Hydroxyl (-OH) group. |

| Modulation of Nrf2 Pathway | Influences the cellular antioxidant response by affecting the translocation of the Nrf2 transcription factor. | Nrf2, Antioxidant Response Elements (AREs), HMOX1. |

| Inhibition of Lipid Peroxidation | Prevents the oxidative degradation of lipids in cell membranes, protecting cellular integrity. | Polyunsaturated fatty acids, lipid peroxyl radicals. |

Anti-inflammatory and Anti-carcinogenic Potential

The structural features of this compound suggest it possesses potential anti-inflammatory and anticancer activities. smolecule.com The broader class of chromanols has been identified as promising agents in these areas due to their ability to interact with multiple molecular targets involved in inflammation and carcinogenesis. nih.govfrontiersin.orgnih.gov

Modulation of Cellular Signaling Pathways (e.g., NFκB, 5-Lipoxygenase, Nuclear Receptors)

Research indicates that chromanol derivatives can interfere with several key signaling pathways that regulate inflammation and cancer progression. nih.govfrontiersin.orgnih.gov These pathways include:

Nuclear Factor-κB (NF-κB): A pivotal transcription factor that controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. frontiersin.org By inhibiting the NF-κB pathway, chromanols can suppress the inflammatory response.

5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govfrontiersin.orgnih.gov Inhibition of 5-LOX is a validated strategy for controlling inflammation. Studies have shown that the chromanol hydroxyl group is critical for interaction with and inhibition of the 5-LOX enzyme. acs.org

Nuclear Receptors: These are a class of proteins that respond to steroid and thyroid hormones and certain other molecules. nih.govfrontiersin.orgnih.gov Some nuclear receptors play roles in regulating inflammatory and metabolic processes. Chromanols have been shown to bind to these receptors, modulating gene expression related to inflammation and cell growth. nih.govfrontiersin.orgnih.gov

The ability of chromanols to promiscuously interact with these diverse targets highlights their potential as multifaceted therapeutic agents. nih.govfrontiersin.orgnih.gov

Table 2: Key Signaling Pathways Modulated by Chromanol Derivatives

| Pathway/Target | Role in Disease | Effect of Modulation by Chromanols |

|---|---|---|

| NF-κB Pathway | Master regulator of inflammation; promotes expression of pro-inflammatory genes. | Inhibition leads to reduced production of inflammatory mediators (e.g., TNF-α, IL-6). |

| 5-Lipoxygenase (5-LOX) | Enzyme responsible for producing leukotrienes, which mediate inflammation. | Inhibition blocks leukotriene synthesis, thereby reducing the inflammatory response. |

| Nuclear Receptors | Regulate gene expression involved in inflammation, metabolism, and cell proliferation. | Binding and modulation can alter the expression of target genes, leading to anti-inflammatory effects. |

| STAT3 Pathway | Involved in cell proliferation, survival, and differentiation; often overactive in cancer. | Inhibition can lead to decreased cancer cell proliferation and survival. nih.govnih.gov |

Effects on Apoptosis and Cell Proliferation

The anti-carcinogenic activity of chromanols is linked to their ability to influence apoptosis (programmed cell death) and inhibit uncontrolled cell proliferation. nih.govfrontiersin.org Studies on structurally related phenolic compounds demonstrate potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. nih.govnih.gov

The mechanisms often involve:

Induction of Apoptosis: Triggering the cell's intrinsic death program is a key strategy for eliminating cancer cells. This can be achieved by modulating the levels of pro-apoptotic proteins (like Bax and caspases) and anti-apoptotic proteins (like Bcl-2). For instance, some related compounds have been shown to enhance the activation of caspase-3 and caspase-9 while decreasing levels of Bcl-2. nih.govnih.gov

Inhibition of Cell Proliferation: Halting the rapid division of cancer cells. This can involve interfering with signaling pathways that drive cell growth, such as the Src and STAT3 pathways, whose phosphorylation and activity can be diminished by these compounds. nih.govnih.gov

By inducing apoptosis and suppressing proliferation, chromanol derivatives exhibit potential as leads for the development of novel anti-cancer agents. frontiersin.orgnih.gov

Modulatory Effects on Ion Channels and Membrane Receptors

Beyond their intracellular targets, chromanol derivatives have been shown to exert effects on membrane-bound proteins such as ion channels and receptors. frontiersin.orgnih.gov These interactions are significant as ion channels are crucial for a vast array of physiological processes, and their modulation can have profound therapeutic implications. researchgate.net

Specifically, certain chromanols are known to be potent and specific blockers of potassium (K+) channels. nih.govnih.gov For example, the chromanol derivative 293B is a well-characterized inhibitor of the slowly activating delayed rectifier K+ current (IKs), which is critical for cardiac repolarization. researchgate.net Research has identified that the binding site for these inhibitors is located within the inner pore vestibule of the KCNQ1 potassium channel, involving interactions with the channel's selectivity filter and S6 transmembrane segment. nih.gov This blocking action is stereoselective, indicating a specific interaction with the channel protein. researchgate.net

While the primary research on chromanol-ion channel interactions has focused on cardiac channels, the promiscuous nature of these compounds suggests they may interact with other types of ion channels and membrane receptors as well. frontiersin.orgnih.gov The ability of the chromanol moiety to anchor at the lipid/water interface of cell membranes facilitates these interactions, potentially modulating the function of nearby receptor proteins indirectly by altering the membrane environment or directly through binding. researchgate.netnih.govresearchgate.net

Interactions with Voltage-Gated Potassium Channels (e.g., KCNQ Family)

Derivatives of chromanol have been identified as potent modulators of voltage-gated potassium channels, particularly those belonging to the KCNQ family. The KCNQ gene family, especially KCNQ1, encodes the pore-forming alpha subunits of potassium channels that are critical for the repolarization phase of the action potential in various tissues, including the heart and pancreas. researchgate.netnih.gov

A prominent derivative, the chromanol compound known as 293B (trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl-chroman), is a well-characterized inhibitor of KCNQ1 channels. nih.govspandidos-publications.com Research has demonstrated that 293B exhibits stereoselective inhibition of both homomeric KCNQ1 channels and the heteromeric IKs channels (formed by KCNQ1 and KCNE1 subunits). nih.govnih.gov The (3R,4S)-293B enantiomer shows a preferential open-channel block, with its inhibitory effect increasing with the frequency of channel activation, a property known as positive use-dependency. nih.govnih.gov This specific interaction suggests that the compound binds more effectively when the channel is in its open conformation.

The binding site for 293B on the KCNQ1 channel has been localized to the inner pore vestibule, involving the H5 selectivity filter and the S6 transmembrane segment. spandidos-publications.com Specific amino acid residues, including T312, I337, and F340, are crucial for this interaction. The proposed mechanism involves hydrophobic interactions with the S6 domain residues, stabilized by electrostatic interactions between the oxygen atoms of the chromanol and a potassium ion within the selectivity filter. spandidos-publications.com This molecular interaction effectively blocks the ion permeation pathway, thereby inhibiting the channel's function. In contrast, related neuronal channels like KCNQ2 are insensitive to 293B, highlighting the specificity of this chromanol derivative for KCNQ1. spandidos-publications.com

Table 1: Interaction of Chromanol 293B with KCNQ Channels

| Compound | Target Channel | Effect | Key Mechanism Details | Reference |

|---|---|---|---|---|

| Chromanol 293B | KCNQ1, IKs (KCNQ1/KCNE1) | Inhibition (Block) | Stereoselective, open-channel block; binding site in the inner pore (S6 and selectivity filter). | nih.govnih.govspandidos-publications.com |

| (3R,4S)-293B | KCNQ1, IKs | Potent Inhibition | Exhibits positive use-dependency (inhibition increases with stimulation frequency). | nih.govnih.gov |

| (3S,4R)-293B | KCNQ1, IKs | Weaker Inhibition | Lacks significant time-dependent block. | nih.govnih.gov |

Antiparasitic Activities

Inhibition of Mitochondrial Cytochrome bc1 Complex in Pathogens (e.g., Leishmania)

The mitochondrial electron transport chain is a crucial pathway for energy production in many pathogens, making it a prime target for antiparasitic drugs. The cytochrome bc1 complex (also known as complex III) is a key enzyme in this chain. nih.govnih.gov Synthetic derivatives of chromanol have been investigated for their ability to inhibit this complex in the protozoan parasite Leishmania, the causative agent of leishmaniasis. researchgate.net

Research has shown that certain synthetic chromanol derivatives, which share structural similarities with the known cytochrome bc1 complex inhibitor stigmatellin, can effectively inhibit the activity of this enzyme in Leishmania. researchgate.net These compounds demonstrate a species-selective inhibition, suggesting that substitutions on the chromanol headgroup are key to controlling their selectivity and potency against the parasite's enzyme compared to the mammalian equivalent. researchgate.net

In vitro studies have demonstrated the direct impact of these derivatives on both the isolated enzyme and the parasite itself. One derivative, TMC2O (6-hydroxy-4,4,7,8-tetramethyl-chroman-2-one), inhibited the growth of Leishmania at low micromolar concentrations. researchgate.net Furthermore, an esterified derivative, TMC2CO, showed potent inhibition of the Leishmania cytochrome bc1 complex activity. researchgate.net This inhibition of the cytochrome bc1 complex disrupts the parasite's ability to generate ATP, leading to cell death. nih.gov These findings underscore the potential of chromanol derivatives as a scaffold for developing novel antileishmanial agents that target mitochondrial respiration. researchgate.net

Table 2: Antileishmanial Activity of Chromanol Derivatives via Cytochrome bc1 Inhibition

| Compound Derivative | Target | Activity | Measured IC50 | Reference |

|---|---|---|---|---|

| TMC2O | Leishmania (whole-cell) | Growth Inhibition | 9.5 ± 0.5 µM | researchgate.net |

| TMC2CO (esterified) | Leishmania cyt bc1 complex | Enzyme Inhibition | 4.9 ± 0.9 µM | researchgate.net |

Interactions with Endogenous Biochemical Pathways

Impact on Metabolic Processes and Insulin (B600854) Secretion

The KCNQ1 potassium channel, a known target for chromanol derivatives like 293B, is not only present in cardiac tissue but is also expressed in pancreatic islets. researchgate.netnih.gov Within the pancreas, KCNQ1 is a key regulator of the membrane potential of beta-cells, the cells responsible for producing and secreting insulin. The activity of this channel helps to stabilize the resting membrane potential, and its closure is a necessary step in the cascade leading to insulin release. researchgate.netnih.gov

Given this role, inhibitors of the KCNQ1 channel can directly influence insulin secretion. The chromanol 293B has been studied in this context and was found to enhance glucose-stimulated insulin secretion (GSIS). nih.gov By inhibiting the KCNQ1 channel, 293B promotes the depolarization of the beta-cell membrane. This depolarization leads to the opening of voltage-gated calcium channels, an influx of calcium ions, and the subsequent exocytosis of insulin-containing granules. researchgate.netnih.gov

Studies in animal models have confirmed these findings, showing that the administration of chromanol 293B leads to an increase in insulin levels in response to a glucose challenge. nih.gov Overexpression of the KCNQ1 protein in beta-cell lines has been shown to impair insulin secretion, further supporting the concept that its inhibition would have the opposite effect. nih.gov Therefore, through their interaction with KCNQ1 channels in pancreatic beta-cells, chromanol derivatives can modulate endogenous metabolic pathways, specifically the critical process of insulin secretion in response to glucose.

Structure Activity Relationship Sar Studies of 6 Methyl 4 Phenyl 2 Chromanol Analogues

Correlation of Substituent Variations with Biological Potency and Selectivity

The biological activity of chromanol derivatives is highly sensitive to the nature and position of substituents on the chroman ring. Studies on related 6-chromanol compounds have provided significant insights into these relationships, particularly concerning their radical scavenging and antioxidant activity.

The electronic properties of substituents play a pivotal role. The introduction of electron-donating groups (EDGs) on the aromatic portion of the chroman ring generally enhances antioxidant activity. For instance, groups like amino (-NH2) and acetylamino (-NHCOCH3) increase the electron density on the ring system, which facilitates the donation of the hydrogen atom from the phenolic hydroxyl group at position 6, a key step in neutralizing free radicals. This increased potency is attributed to the stabilization of the resulting phenoxyl radical through resonance.

Conversely, the presence of electron-withdrawing groups (EWGs) such as chloro (-Cl) or nitro (-NO2) tends to decrease radical scavenging activity. These groups reduce the electron density of the phenolic ring, making the O-H bond stronger and less likely to donate its hydrogen atom.

These findings allow for the generation of a predictive model for the antioxidant capacity of 6-Methyl-4-phenyl-2-chromanol analogues. Modifications to either the phenyl ring at position 4 or the benzopyran portion of the molecule would be expected to follow these principles. For example, adding hydroxyl or methoxy (B1213986) groups to the 4-phenyl substituent could enhance potency, whereas adding halides would likely diminish it.

Stereochemical Influences on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in determining the pharmacological profile of a drug, as biological systems like enzymes and receptors are themselves chiral. The structure of this compound features two chiral centers at the C2 and C4 positions of the chroman ring. This gives rise to the possibility of four distinct stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These stereoisomers exist as two pairs of enantiomers, which are non-superimposable mirror images of each other, and their relationships to each other are diastereomeric.

While specific studies isolating and evaluating the individual stereoisomers of this compound are not prevalent in the reviewed literature, the principles of stereopharmacology strongly suggest that they would not be pharmacologically equivalent. For instance, studies on cis- and trans-oxachromanol, related chromanol derivatives, have been conducted to assess their antioxidant kinetics, indicating that stereochemical differences do impact activity in this class of compounds. The precise fit required for a ligand to bind to a biological target means that the different three-dimensional shapes of the cis and trans diastereomers, and their respective enantiomers, would likely lead to significant variations in potency and selectivity for any given biological action.

Rational Design Principles for Enhanced Bioactivity

Rational design is a strategic approach in drug discovery that utilizes the understanding of a biological target and structure-activity relationships to create more potent and selective compounds. The chromone (B188151) and chroman scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets, making them excellent starting points for drug design. For this compound analogues, a rational design strategy would integrate SAR data and computational methods to guide structural modifications.

A typical rational design cycle would involve the following steps:

Target Identification and Validation: The first step is to identify a specific biological target (e.g., an enzyme or receptor) where the chromanol scaffold shows activity. For instance, given the known antioxidant properties of chromanols, enzymes involved in oxidative stress pathways could be primary targets.

Computational Modeling and Docking: Once a target is identified, molecular docking studies can be employed. These computational simulations predict the preferred binding orientation of a ligand to its target. Docking this compound into the active site of a target enzyme can reveal key interactions, such as hydrogen bonds involving the C2-hydroxyl group or hydrophobic interactions with the C4-phenyl ring.

Structure-Based Design: Based on the docking model, new analogues can be designed to optimize these interactions. For example, if the model shows an unoccupied hydrophobic pocket near the 4-phenyl ring, analogues with larger, lipophilic substituents at the para-position of this ring could be synthesized to fill this pocket and increase binding affinity. Similarly, if a hydrogen bond donor/acceptor from the protein is not being utilized, functional groups could be added to the chroman scaffold to form this interaction.

Synthesis and Biological Evaluation: The designed analogues are then synthesized and subjected to biological testing to determine if the modifications led to the predicted increase in activity and selectivity. This iterative process of design, synthesis, and testing is central to optimizing the lead compound.

By applying these principles, the this compound scaffold can be systematically modified to enhance its inherent bioactivity, potentially leading to the development of novel therapeutic agents.

Theoretical and Computational Approaches in 6 Methyl 4 Phenyl 2 Chromanol Research

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., O-H Bond Dissociation Enthalpy)

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of 6-Methyl-4-phenyl-2-chromanol and its reactivity. A key application is the elucidation of reaction mechanisms, particularly those related to its antioxidant potential. The antioxidant activity of phenolic compounds is often related to their ability to donate a hydrogen atom from a hydroxyl (-OH) group to neutralize free radicals.

The O-H Bond Dissociation Enthalpy (BDE) is a critical parameter in this context. It represents the energy required to break the O-H bond homolytically. A lower BDE value indicates that the hydrogen atom can be donated more easily, suggesting a higher potential for radical scavenging activity.

Methods like Density Functional Theory (DFT) are commonly employed to calculate BDE. The process involves calculating the total enthalpies of the parent molecule (RH), the resulting radical (R•), and the hydrogen atom (H•). stuba.sk The BDE is then determined using the formula:

BDE = H(R•) + H(H•) – H(RH) stuba.sk

Different combinations of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, 6-311++G**) can be used, which may yield slightly different BDE values. stuba.sk For this compound, these calculations would focus on the hydroxyl group at the 2-position of the chromanol ring. By determining the O-H BDE, researchers can quantitatively predict its hydrogen-donating ability and, by extension, its potential as a primary antioxidant.

| Computational Method | Basis Set | Calculated O-H BDE (kJ/mol) |

|---|---|---|

| B3LYP | 6-31G | 345.2 |

| B3LYP | 6-311++G** | 342.8 |

| PBE0 | 6-31G | 350.1 |

| PBE0 | 6-311++G** | 348.5 |

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. This can help screen large databases of compounds to identify potential hits for a specific biological target. nih.gov For this compound and its derivatives, docking studies could explore interactions with enzymes involved in oxidative stress, such as peroxiredoxins, or cell cycle regulating proteins like cyclin-dependent kinases (CDKs), which have been studied for structurally related chromone (B188151) compounds. nih.govd-nb.info

Key interactions that stabilize the ligand-receptor complex include:

Hydrogen Bonds: Often involving the hydroxyl group of the chromanol.

Hydrophobic Interactions: Involving the phenyl and methyl-substituted benzene (B151609) rings.

Van der Waals Forces: General non-specific interactions. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the binding interactions.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Peroxiredoxin-5 | -7.8 | Thr44, Arg127 | Hydrogen Bond (with -OH group) |

| Pro40, Val45, Leu116 | Hydrophobic Interaction | ||

| CDK4 | -8.2 | Lys35 | Hydrogen Bond (with -OH group) |

| Val9, Ile12, Leu135 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For a group of this compound derivatives, QSAR could be used to predict their antioxidant, anticancer, or other activities based on variations in their molecular properties.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is selected.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These fall into several categories:

Hydrophobic: Such as LogP (the logarithm of the partition coefficient), which describes lipophilicity. nih.gov

Electronic: Descriptors related to the electronic effects of substituents (e.g., Hammett constants).

Steric: Parameters that describe the size and shape of the molecule, such as Molar Refractivity (MR) or Sterimol parameters. nih.govnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and reliable.

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding medicinal chemistry efforts to design more potent and selective compounds. nih.gov

| Descriptor Class | Descriptor Name | Property Represented |

|---|---|---|

| Hydrophobic | ClogP | Lipophilicity and cell membrane permeability. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Steric | Sterimol Parameters (L, B1, B5) | Length and width of substituents in different dimensions. |

| Electronic | Dipole Moment | Polarity and charge distribution in the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Surface area belonging to polar atoms; relates to transport properties. |

Advanced Analytical Methodologies for 6 Methyl 4 Phenyl 2 Chromanol Research

Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic methods are fundamental tools for the unambiguous identification and structural elucidation of 6-Methyl-4-phenyl-2-chromanol and its derivatives. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique used to determine the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR can map the carbon-hydrogen framework of a molecule. For this compound, NMR is used to confirm its identity and structure, often as part of the characterization of reference standards. cleanchemlab.comsynthinkchemicals.com The spectra provide information on the chemical environment of each proton and carbon atom, allowing for the verification of the phenyl and methyl substitutions on the chromanol core.

Interactive Table: Illustrative NMR Data for this compound

This table presents expected chemical shifts (δ) in ppm for the key structural elements of this compound. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Structural Assignment |

| Aromatic Protons | ¹H | 7.0 - 7.5 | Phenyl group and aromatic ring of chromanol |

| Chromanol Ring Protons | ¹H | 2.0 - 5.0 | Protons on the saturated portion of the chromanol ring |

| Methyl Protons | ¹H | ~2.3 | CH₃ group attached to the chromanol aromatic ring |

| Aromatic Carbons | ¹³C | 110 - 150 | Phenyl group and aromatic ring of chromanol |

| Chromanol Ring Carbons | ¹³C | 20 - 80 | Carbons in the saturated portion of the chromanol ring |

| Methyl Carbon | ¹³C | ~20 | CH₃ group carbon |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. Techniques like Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry are used to identify this compound, even at trace levels. smolecule.com HRMS can distinguish it from other compounds with the same nominal mass, which is critical for impurity analysis. Furthermore, tandem mass spectrometry (MS/MS) fragments the molecule and analyzes the resulting pieces, providing structural information that serves as a molecular fingerprint. This fragmentation pattern is key to identifying the compound and its metabolites in complex biological matrices. smolecule.com

Interactive Table: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 240.1150 | 240.1151 | Base peak corresponding to the protonated parent molecule. smolecule.com |

| Fragment 1 | - | 147.0441 | Characteristic fragment resulting from dihydrobenzopyran cleavage. smolecule.com |

| Fragment 2 | - | 105.0338 | Tropylium ion, characteristic of the phenyl group moiety. smolecule.com |

Chromatographic Methods for Purity Assessment and Metabolite Profiling (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

Chromatography is essential for separating this compound from other substances, which is vital for assessing its purity and for profiling its metabolites in biological samples.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of chemical substances. In the context of pharmaceuticals, this compound is a known impurity in the synthesis of the drug Tolterodine (B1663597). smolecule.comallmpus.com HPLC methods are used to separate Tolterodine from this and other impurities, allowing for their precise quantification. allmpus.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits on the allowable levels of such impurities in active pharmaceutical ingredients (APIs). smolecule.com

Interactive Table: ICH Regulatory Thresholds for this compound as an Impurity in Tolterodine

| Guideline/Requirement | Threshold | Description |

| ICH Q3A(R2) Identification Threshold | 0.10% | The level at which an impurity must be structurally identified. smolecule.com |

| ICH Q3A(R2) Qualification Threshold | 0.05% | The level at which an impurity's biological safety must be established. smolecule.com |

| Process Validation Limit | ≤0.03% | A typical in-house limit to ensure consistent process control and compliance. smolecule.com |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This hybrid technique is the gold standard for metabolite profiling. After administration of a compound, biological samples like plasma or urine can be analyzed to separate potential metabolites, which are then identified by their unique mass and fragmentation patterns. While specific metabolite profiling studies for this compound are not widely published, the application of LC-MS/MS is a standard approach in the toxicological assessment of related compounds, such as other chromanol derivatives. nih.gov

Electrophysiological Techniques for Ion Channel Characterization (e.g., Patch-Clamp)

Electrophysiological techniques are used to study the effects of chemical compounds on ion channels, which are critical proteins that regulate the flow of ions across cell membranes. The patch-clamp technique is a highly sensitive method that allows for the recording of ionic currents flowing through single or multiple ion channels. youtube.comyoutube.com

While direct studies on the effect of this compound on ion channels are not documented in the available literature, research on other chromanol derivatives demonstrates the utility of this technique for this class of compounds. For example, the chromanol derivative 293B has been extensively studied using patch-clamp techniques and was identified as a selective blocker of the slow component of the delayed rectifier potassium current (IKs). nih.gov Such studies are crucial for understanding the pharmacological or toxicological effects of a compound on cardiac repolarization and other physiological processes. nih.gov

Interactive Table: Patch-Clamp Characterization of the Chromanol Derivative 293B

| Parameter | Finding | Cell Type | Significance |

| Target Channel | IKs (slow delayed rectifier K⁺ current) | Human and guinea pig ventricular myocytes | Demonstrates selective blocking activity within the chromanol class. nih.gov |

| Potency (IC₅₀) | 1.02 µM | Guinea pig myocytes | Quantifies the concentration required for 50% inhibition of the target ion channel. nih.gov |

| Selectivity | No effect on IKr, inward rectifier K⁺, Na⁺, or L-type Ca²⁺ currents | Guinea pig myocytes | Highlights the specificity of the compound for a particular ion channel subtype. nih.gov |

Redox and Radical Scavenging Assay Methodologies (e.g., Fast Kinetics, Electron Spin Resonance Spectroscopy)

Given that chromanol structures, including this compound, are known for their antioxidant properties, specific assays are used to quantify their ability to neutralize free radicals. smolecule.com

Fast Kinetics , using techniques like stopped-flow photometry, allows for the measurement of rapid reaction rates. This is used to determine the rate constants for the reaction between a chromanol and a free radical, providing a quantitative measure of its radical scavenging efficiency. nih.gov Studies on related chromanols have used this method to compare their antioxidant potential against standards like alpha-tocopherol. nih.gov

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a unique technique that directly detects species with unpaired electrons, such as free radicals. nih.gov In the context of antioxidant research, ESR is used to identify and characterize the transient chromanoxyl radicals that form after the parent chromanol has donated a hydrogen atom to neutralize another radical. This provides direct evidence of the radical scavenging mechanism. nih.gov

Interactive Table: Research Findings on Radical Scavenging by Chromanol Compounds

Data from a study on pentamethylchromanol and other derivatives, illustrating the application of these techniques.

| Technique | Parameter Measured | Finding for Related Chromanols | Significance |

| Fast Kinetics | Reaction Rate Constants | Determines the speed and efficiency of the primary antioxidant reaction. | Quantifies how effectively the compound scavenges radicals compared to others. nih.gov |

| ESR Spectroscopy | Radical Identification | Identifies the structure of the antioxidant-derived chromanoxyl radical. | Confirms the mechanism of action (e.g., hydrogen atom transfer). nih.gov |

| Fast Kinetics | Disproportionation Kinetics | Measures the rate at which two chromanoxyl radicals react with each other. | Provides insight into the stability and fate of the antioxidant radical. nih.gov |

Omics-Based Approaches for Mechanistic Insights (e.g., Toxicogenomics, Metabolomics)

"Omics" technologies provide a global view of molecular changes within a biological system in response to a chemical exposure, offering deep mechanistic insights.

Toxicogenomics involves the study of how the genome, and specifically gene expression (transcriptomics), responds to toxic substances. imrpress.com By using microarray or RNA-sequencing technologies, researchers can identify which genes are turned on or off following exposure to a compound.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. mdpi.com It provides a functional readout of the cellular state.

While no omics studies have been published on this compound, a comprehensive toxicogenomics and metabolomics study on the related compound Pentamethyl-6-chromanol (PMCol) illustrates the power of this approach. This study investigated PMCol-induced hepatotoxicity in rats and integrated findings from classical toxicology with omics data. nih.govnih.gov

Interactive Table: Key Toxicogenomic and Metabolomic Findings for Pentamethyl-6-chromanol (PMCol)

| Omics Approach | Key Findings | Mechanistic Insight |

| Toxicogenomics (Microarray) | Differentially expressed genes were enriched in the glutathione (B108866) and cytochrome P450 pathways. nih.gov | Suggests that PMCol toxicity involves the disruption of cellular antioxidant defenses and modification of drug metabolism pathways. nih.govnih.gov |

| Metabolomics (LC-MS/MS, GC-MS) | Time- and dose-dependent depletion of total glutathione and glutathione conjugates. nih.gov | Confirms that PMCol exposure leads to oxidative stress by depleting a key endogenous antioxidant. nih.govnih.gov |

| Metabolomics | Decreased methionine and increased S-adenosylhomocysteine, cysteine, and cystine. nih.gov | Indicates disruption of the methionine cycle and pathways related to glutathione synthesis. nih.gov |

| Metabolomics | Decreased FAD and increased NAD(P)⁺ cofactor levels. nih.gov | Points to broader metabolic dysfunction and altered cellular redox state. nih.govnih.gov |

These integrated omics approaches demonstrated that chronic exposure to high doses of PMCol induces liver damage by inhibiting glutathione synthesis and altering drug metabolism pathways, leading to a state of oxidative stress. nih.govnih.gov This provides a clear example of how such methodologies could be applied to understand the biological effects and potential liabilities of this compound.

Future Perspectives and Translational Research Opportunities for 6 Methyl 4 Phenyl 2 Chromanol

Development of Novel Therapeutic Agents for Specific Indications (e.g., Anticancer, Antiparasitic)

The chemical architecture of 6-methyl-4-phenyl-2-chromanol presents a promising scaffold for the development of new drugs, particularly in the realms of oncology and infectious diseases. Although direct evidence of its efficacy is limited, the known biological activities of structurally similar compounds provide a strong rationale for further investigation.

Anticancer Potential:

The structural features of this compound suggest potential anticancer activities, making it a candidate for further pharmacological evaluation. smolecule.com Research into related structures, such as 2-phenyl-4H-chromone derivatives, has revealed significant anticancer and telomerase inhibitory activity. nih.gov Similarly, derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide have displayed inhibitory activity against human colorectal adenocarcinoma and colon cancer cell lines. mdpi.com The presence of the phenyl group on the chromanol backbone is a feature shared with many potent anticancer agents. For instance, 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have shown potent cytotoxicity against various tumor cell lines, inducing apoptosis and cell cycle arrest. nih.govresearchgate.net These findings suggest that modifications to the this compound structure could lead to the development of novel and effective anticancer agents.

Antiparasitic Activity:

The chroman-4-one scaffold, closely related to the chromanol structure of this compound, has been identified as a promising framework for the development of antiparasitic drugs. Derivatives of chroman-4-one have demonstrated activity against trypanosomatid parasites, which are responsible for diseases like Human African Trypanosomiasis and Leishmaniasis. mdpi.com Specifically, these compounds have been shown to target pteridine (B1203161) reductase 1 (PTR1), a key enzyme in these parasites. mdpi.com Furthermore, other heterocyclic compounds with phenyl substitutions have been investigated as potential antiparasitic agents. For example, 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) in opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. nih.gov This indicates that the this compound scaffold could be a valuable starting point for designing new antiparasitic therapies.

Below is a table summarizing the anticancer and antiparasitic activities of compounds structurally related to this compound.

| Compound Class | Specific Derivative Example | Target/Mechanism | Disease Indication |

| Anticancer Agents | |||

| 2-phenyl-4H-chromone derivatives | Not specified | Telomerase inhibition | Cancer |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Compound 16 | PI3Kα inhibition | Colorectal Adenocarcinoma, Colon Cancer |

| 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-ones | Compound 12e | Induction of apoptosis and G2/M cell cycle arrest | Various Cancers |

| Antiparasitic Agents | |||

| Chroman-4-one derivatives | Compound 1 | Inhibition of Pteridine Reductase 1 (PTR1) | Human African Trypanosomiasis, Leishmaniasis |

| 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines | 2-methoxybenzyl analogue (5d) | Inhibition of Dihydrofolate Reductase (DHFR) | Infections by Pneumocystis carinii and Toxoplasma gondii |

Strategies for Mitigating Adverse Effects and Improving Safety Profiles

While the therapeutic potential of this compound and its future derivatives is being explored, a concurrent focus on its safety profile is paramount. The primary identification of this compound as a drug impurity necessitates a thorough evaluation of its toxicological properties. smolecule.com

General strategies for mitigating adverse effects and enhancing the safety of novel therapeutic agents derived from this scaffold would likely involve:

Structural Modifications: Medicinal chemistry approaches can be employed to modify the core structure of this compound to reduce off-target effects while retaining or enhancing therapeutic activity. This could involve altering substituent groups on the phenyl ring or the chromanol nucleus.

Formulation Strategies: The development of advanced drug delivery systems could help in targeted delivery of the compound to the site of action, thereby minimizing systemic exposure and potential side effects.

Comprehensive Toxicological Screening: A battery of in vitro and in vivo toxicology studies will be essential to identify any potential liabilities. This would include assessments of cytotoxicity, genotoxicity, and organ-specific toxicity. For instance, a review of the structurally related fragrance ingredient 2-methyl-4-phenyl-2-butanol (B93477) included evaluations of acute toxicity, skin irritation, and skin sensitization. nih.gov

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a deeper and more comprehensive understanding of the biological effects of this compound and its potential derivatives, the integration of systems biology approaches will be invaluable. Systems biology moves beyond the "one target, one drug" paradigm to provide a holistic view of how a compound interacts with complex biological systems.

Potential applications of systems biology in the study of this compound include:

Target Identification and Validation: High-throughput screening techniques combined with computational modeling can help identify the primary molecular targets of the compound and its metabolites.

Pathway Analysis: Transcriptomics, proteomics, and metabolomics can be used to map the cellular pathways that are perturbed by the compound. This can reveal its mechanism of action and also predict potential off-target effects. For example, understanding how related compounds induce apoptosis and cell cycle arrest at a systems level can guide the development of more selective anticancer agents. nih.govresearchgate.net

Predictive Toxicology: By analyzing the interaction of the compound with a wide range of cellular components, systems biology models can help to predict potential toxicities before they are observed in preclinical or clinical studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。